N-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide
Description
This compound features a 1,8-naphthyridine core substituted with:
- 7-Methyl group: Enhances lipophilicity and metabolic stability.
- N-(3-aminophenyl)acetamide side chain: Facilitates π-stacking and solubility modulation.
The 1,8-naphthyridine scaffold is widely explored in medicinal chemistry, particularly for anti-mycobacterial and kinase inhibitory applications .
Properties
IUPAC Name |
N-[3-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-15-10-11-20-22(28-19-9-6-8-18(13-19)27-17(3)30)21(14-25-23(20)26-15)24(31)29-12-5-4-7-16(29)2/h6,8-11,13-14,16H,4-5,7,12H2,1-3H3,(H,27,30)(H,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNIRMGAPMFESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)NC(=O)C)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the oxadiazole ring. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: with sulfonium salts to form the piperazine ring.
Mannich reaction: to introduce the piperazine moiety.
Condensation reactions: to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the piperazine and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its interactions with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential therapeutic benefits.
Chemical Research: It serves as a model compound for studying the reactivity and properties of similar structures.
Mechanism of Action
The mechanism of action of N-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Differences
Key Observations :
- Target vs. ANA 9: The target’s 2-methylpiperidine-1-carbonyl group (Position 3) may confer better membrane permeability than ANA 9’s piperazine-cyanogroup, which could enhance polar interactions but reduce bioavailability .
- Target vs. 2c/2e : The acetamide side chain in the target enables hydrogen bonding, unlike 2c (phenyl) or 2e (sulfonamide), which prioritize steric bulk or solubility, respectively .
Key Observations :
- The target’s synthesis likely shares steps with ANA 9 (e.g., DMF heating), but the use of 2-methylpiperidine-1-carbonyl may require additional purification .
Physicochemical and Spectroscopic Properties
Table 3: Comparative Physical Data
Key Observations :
- The target’s IR and NMR profiles would align with its acetamide and naphthyridine moieties but lack the cyano stretch (~2220 cm⁻¹) seen in ANA 9 .
- Morpholine protons in 2c (δ ~3.6) contrast with the target’s 2-methylpiperidine signals (~1.2–2.5 for CH3 and piperidine H) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
